

Application Notes and Protocols: Nickel-Catalyzed Cross-Coupling of 1-Bromo-2-methylnaphthalene

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Compound of Interest

Compound Name: *1-Bromo-2-methylnaphthalene*

Cat. No.: *B105000*

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These application notes provide a detailed overview and experimental protocols for the nickel-catalyzed cross-coupling of **1-bromo-2-methylnaphthalene**. This valuable transformation enables the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of substituted methylnaphthalene derivatives that are important scaffolds in medicinal chemistry and materials science. Nickel catalysis offers a cost-effective and often more reactive alternative to traditional palladium-based methods.

Introduction

Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool in modern organic synthesis. The lower cost and unique reactivity of nickel complexes allow for the coupling of a broad range of substrates, including challenging aryl bromides. **1-Bromo-2-methylnaphthalene** is a key building block, and its functionalization via cross-coupling reactions opens avenues for the synthesis of novel compounds with potential biological activity or unique material properties. This document outlines protocols for several key nickel-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Data Presentation: General Conditions for Nickel-Catalyzed Cross-Coupling of Aryl Bromides

The following table summarizes typical reaction conditions for various nickel-catalyzed cross-coupling reactions of aryl bromides, which can be adapted for **1-bromo-2-methylnaphthalene**.

Coupling Reaction	Nickel Precatalyst	Ligand	Base	Solvent	Temperature (°C)	Typical Yield (%)
Suzuki-Miyaura	$\text{NiCl}_2(\text{PCy}_3)_2$	PCy_3	K_3PO_4	2-MeTHF, t-amyl alcohol	80-120	75-95[1]
Buchwald-Hartwig	$[\text{Ni}(\text{cod})_2]$	$\text{SiPr}\cdot\text{HCl}$	NaOtBu	Dioxane	80-110	80-95[2]
Sonogashira	$\text{NiCl}_2(\text{PPh}_3)_2$	PPh_3	Cs_2CO_3	DMSO	25-50	70-90[3][4]
Reductive Coupling	NiBr_2	Picolinamide NN ₂ pincer	-	DMA	Room Temp	70-90[5]
Cross-Electrophilic	NiBr_2	Spiro-bidentate-pyox	Mn (reductant)	NMP	Room Temp	60-80[6][7]

Experimental Protocols

Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the cross-coupling of **1-bromo-2-methylnaphthalene** with an arylboronic acid.

Materials:

- **1-Bromo-2-methylnaphthalene**

- Arylboronic acid (1.2 equiv)
- $\text{NiCl}_2(\text{PCy}_3)_2$ (5 mol%)
- Tricyclohexylphosphine (PCy_3) (10 mol%)
- Potassium phosphate (K_3PO_4) (2.0 equiv)
- Anhydrous 2-methyltetrahydrofuran (2-MeTHF)
- Nitrogen or Argon gas supply
- Standard glassware for inert atmosphere reactions

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere of nitrogen or argon, add $\text{NiCl}_2(\text{PCy}_3)_2$ (5 mol%), PCy_3 (10 mol%), and K_3PO_4 (2.0 equiv).
- Add **1-bromo-2-methylnaphthalene** (1.0 equiv) and the arylboronic acid (1.2 equiv).
- Add anhydrous 2-MeTHF via syringe to achieve a substrate concentration of 0.1-0.2 M.
- Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
- Monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Nickel-Catalyzed Buchwald-Hartwig Amination

This protocol outlines the amination of **1-bromo-2-methylnaphthalene** with a primary or secondary amine.

Materials:

- **1-Bromo-2-methylnaphthalene**
- Amine (1.2 equiv)
- Bis(1,5-cyclooctadiene)nickel(0) ($[\text{Ni}(\text{cod})_2]$) (5 mol%)
- 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride (SIPr·HCl) (10 mol%)
- Sodium tert-butoxide (NaOtBu) (1.5 equiv)
- Anhydrous dioxane
- Nitrogen or Argon gas supply
- Standard glassware for inert atmosphere reactions

Procedure:

- In a glovebox or under a stream of inert gas, add $[\text{Ni}(\text{cod})_2]$ (5 mol%), SIPr·HCl (10 mol%), and NaOtBu (1.5 equiv) to a Schlenk tube.[2]
- Add **1-bromo-2-methylnaphthalene** (1.0 equiv) and the desired amine (1.2 equiv).
- Add anhydrous dioxane via syringe to achieve a substrate concentration of 0.1 M.[2]
- Seal the tube and heat the reaction mixture to 100 °C.[2]
- Monitor the reaction by TLC or GC-MS until the starting material is consumed.
- After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride.
- Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

- Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
- Purify the residue by flash chromatography.

Nickel-Catalyzed Sonogashira Coupling

This protocol details the coupling of **1-bromo-2-methylnaphthalene** with a terminal alkyne.

Materials:

- **1-Bromo-2-methylnaphthalene**
- Terminal alkyne (1.5 equiv)
- $\text{NiCl}_2(\text{PPh}_3)_2$ (5 mol%)
- Triphenylphosphine (PPh_3) (10 mol%)
- Cesium carbonate (Cs_2CO_3) (2.0 equiv)
- Copper(I) iodide (CuI) (10 mol%) (optional, but can improve yields)
- Anhydrous dimethyl sulfoxide (DMSO)
- Nitrogen or Argon gas supply
- Standard glassware for inert atmosphere reactions

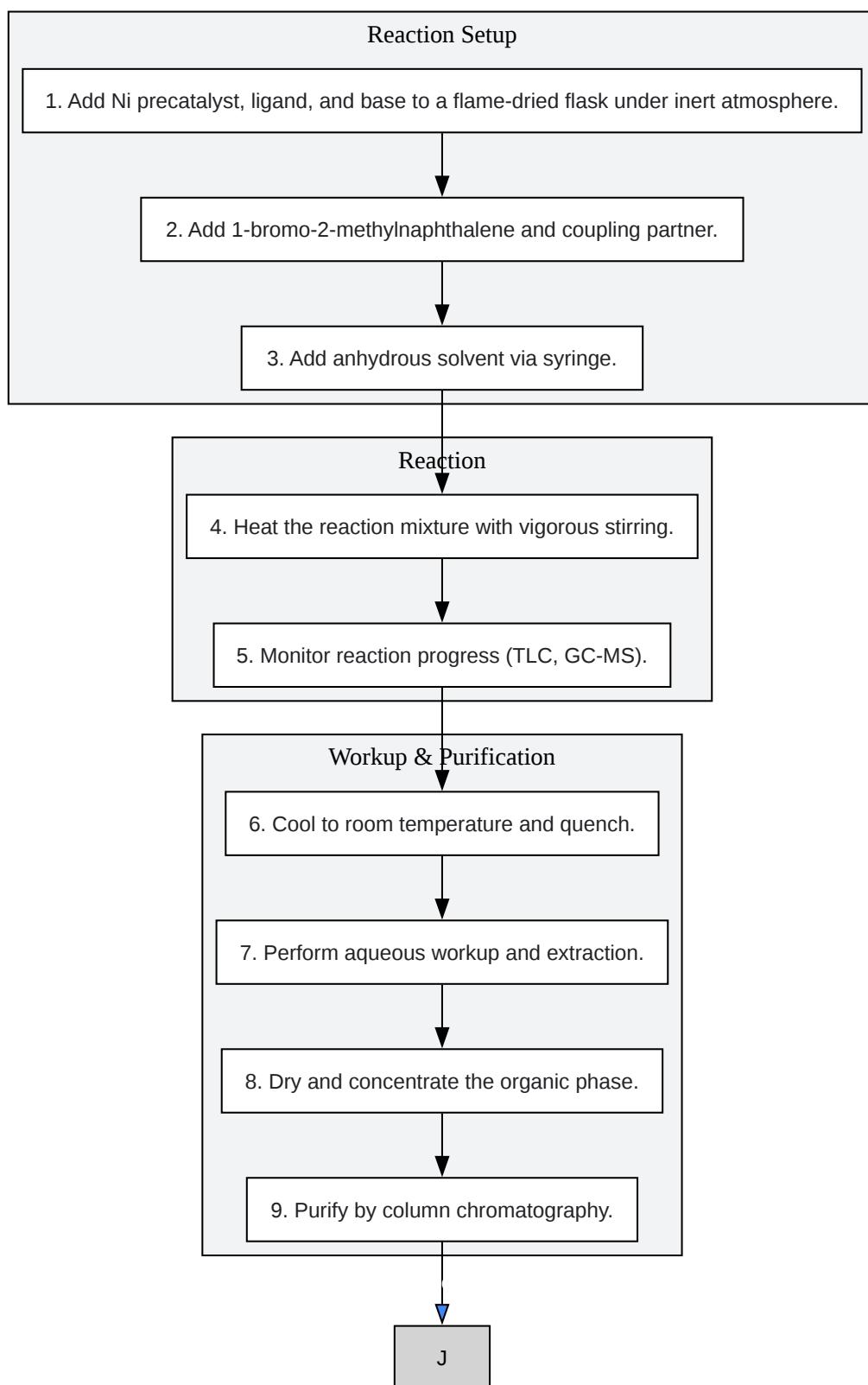
Procedure:

- To a Schlenk flask under an inert atmosphere, add $\text{NiCl}_2(\text{PPh}_3)_2$ (5 mol%), PPh_3 (10 mol%), Cs_2CO_3 (2.0 equiv), and CuI (10 mol%) if used.
- Add **1-bromo-2-methylnaphthalene** (1.0 equiv) followed by the terminal alkyne (1.5 equiv).
- Add anhydrous DMSO via syringe to a concentration of 0.2 M.
- Stir the reaction mixture at 40 °C.^[3]

- Monitor the reaction progress by TLC or GC-MS.
- Once the reaction is complete, cool to room temperature and pour into water.
- Extract with ethyl acetate (3 x 25 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography.

Visualizations

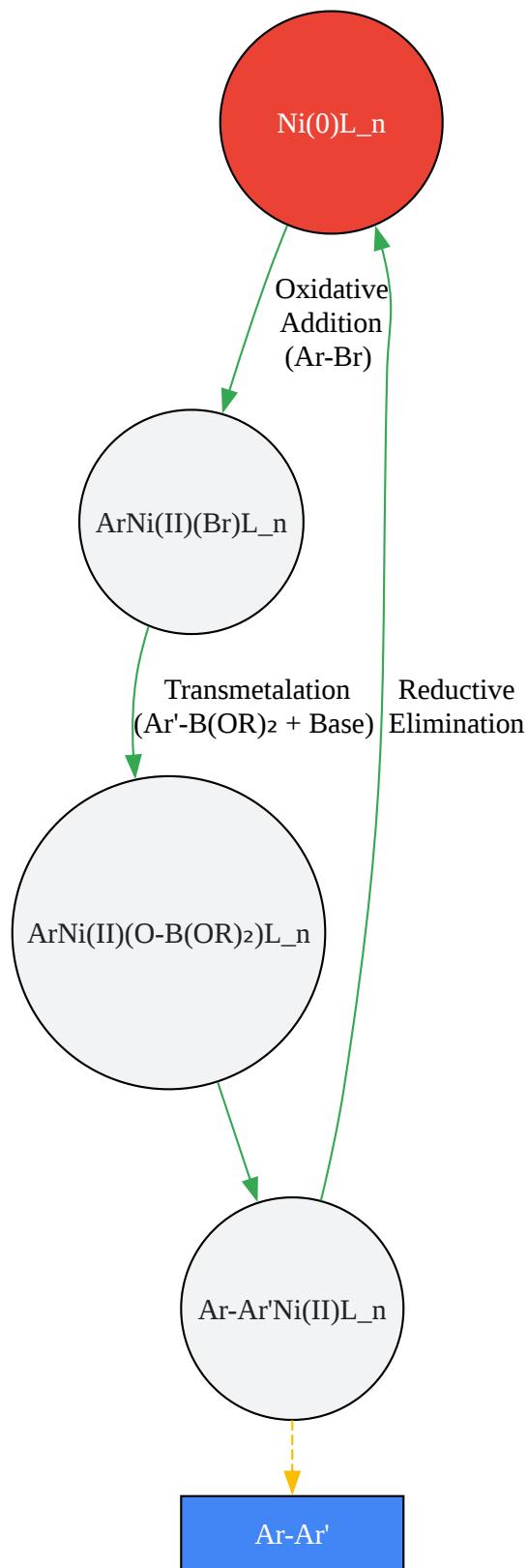
Experimental Workflow for Nickel-Catalyzed Cross-Coupling



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Caption: General workflow for nickel-catalyzed cross-coupling reactions.

Catalytic Cycle for Nickel-Catalyzed Cross-Coupling (Suzuki-Miyaura Example)



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Caption: Simplified catalytic cycle for Ni-catalyzed Suzuki-Miyaura coupling.

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